

Monochrome Yellow 1 sodium salt for membrane potential imaging

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Monochrome Yellow 1 sodium salt*

Cat. No.: *B608978*

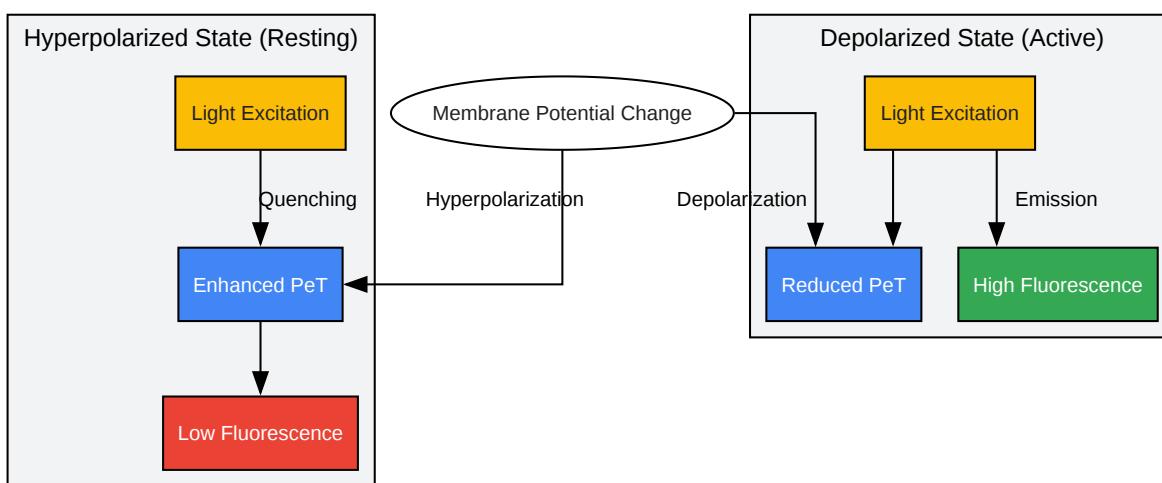
[Get Quote](#)

An In-Depth Technical Guide to Monochrome Yellow 1 (MY-1) Sodium Salt for Membrane Potential Imaging

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: "Monochrome Yellow 1 (MY-1) Sodium Salt" is not a widely cataloged voltage-sensitive dye. This guide synthesizes the established principles and data from a class of well-characterized voltage-sensitive fluorophores (VoltageFluors) that operate on the same principle. The data and protocols provided are representative of a typical photoinduced electron transfer (PeT)-based voltage sensor.

Introduction


Monochrome Yellow 1 (MY-1) Sodium Salt is a fluorescent membrane potential indicator designed for the optical measurement of voltage changes in excitable and non-excitable cells. As a member of the VoltageFluor class of dyes, its mechanism relies on photoinduced electron transfer (PeT) to transduce changes in transmembrane potential into a fluorescent signal.^[1] These dyes consist of three key components: a fluorophore, a conjugated molecular wire, and an aniline electron donor.^[1] This architecture allows the dye to anchor in the plasma membrane and report voltage changes with high speed and sensitivity, making it a powerful tool for monitoring neuronal action potentials, cardiac cell activity, and other dynamic physiological processes.^{[1][2]}

Mechanism of Action

The voltage-sensing capability of MY-1 is based on membrane potential-dependent photoinduced electron transfer (PeT). The dye partitions into the plasma membrane, orienting its components within the membrane's electric field.

- At Rest (Hyperpolarized State): In a resting cell, the inside of the membrane is negatively charged relative to the outside. This hyperpolarized state enhances the rate of PeT from the electron-rich aniline donor, through the molecular wire, to the photo-excited fluorophore. This process quenches the fluorophore's fluorescence, resulting in a diminished light emission.[1]
- During Depolarization: When the cell depolarizes (e.g., during an action potential), the potential difference across the membrane decreases. This change in the electric field reduces the driving force for PeT. With a lower rate of PeT, the fluorophore is more likely to return to its ground state by emitting a photon, leading to a detectable increase in fluorescence intensity.[1]

The fluorescence response is rapid, with kinetics in the nanosecond range, enabling the faithful tracking of fast physiological events like neuronal firing.[3]

[Click to download full resolution via product page](#)

Mechanism of MY-1 Voltage Sensing via PeT.

Photophysical and Performance Data

The following table summarizes the typical quantitative data for a VoltageFluor-type dye, representative of MY-1's expected performance. Data is compiled from studies on various aniline-modified VoltageFluors.[2][4][5]

Parameter	Typical Value	Description
Absorption Maximum (λ_{abs})	~525 nm	The wavelength of light most effectively absorbed by the fluorophore.
Emission Maximum (λ_{em})	~545 nm	The peak wavelength of emitted fluorescence upon excitation.
Quantum Yield (Φ_{fl})	0.1 - 0.4	The efficiency of converting absorbed photons into emitted photons. Varies with aniline modification.
Fluorescence Lifetime (τ_{fl})	1.0 - 3.0 ns	The average time the fluorophore stays in the excited state before returning to the ground state.
Voltage Sensitivity	25-37% $\Delta F/F$ per 100mV	The relative change in fluorescence intensity ($\Delta F/F$) for a 100 mV change in membrane potential.[2]
Response Time	< 1 ms	The speed at which the dye's fluorescence responds to a change in voltage.[2]
Cellular Brightness	Moderate to High	Relative brightness when loaded into cells, crucial for achieving a high signal-to-noise ratio (SNR).

Experimental Protocols

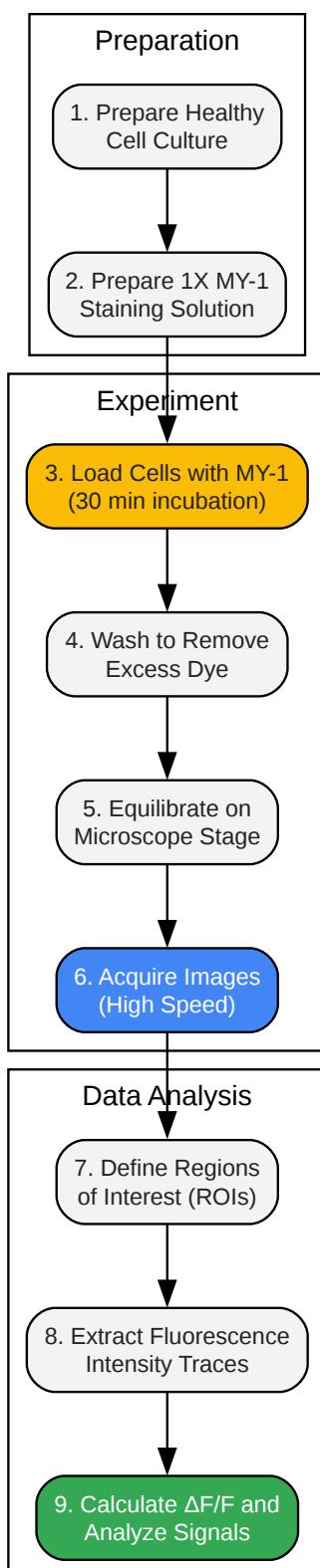
This section provides a detailed methodology for a typical experiment involving the loading and imaging of MY-1 in cultured neurons. This protocol is adapted from established procedures for VoltageFluor dyes.[\[6\]](#)[\[7\]](#)

4.1. Reagents and Materials

- MY-1 Sodium Salt stock solution (e.g., 1 mM in DMSO)
- Pluronic F-127 (20% w/v in DMSO)
- Hanks' Balanced Salt Solution (HBSS) or desired imaging buffer
- Cultured cells on glass-bottom dishes or coverslips
- Fluorescence microscope with appropriate filter sets, a high-speed camera, and an environmentally controlled stage (37°C, 5% CO₂)

4.2. Staining Protocol for Cultured Neurons

- Prepare Staining Solution:
 - Prepare a 2X final concentration of MY-1 in your imaging buffer (e.g., for a final concentration of 500 nM, prepare a 1 μM solution).
 - To aid in dye solubilization, first mix the required volume of MY-1 stock solution with an equal volume of 20% Pluronic F-127.
 - Vortex this mixture briefly, then add it to the pre-warmed imaging buffer.
- Cell Loading:
 - Aspirate the culture medium from the cells.
 - Gently add an equal volume of the 2X staining solution to the remaining culture medium in the dish to achieve a 1X final concentration (e.g., 500 nM).


- Incubate the cells for 30 minutes in a cell culture incubator (37°C, 5% CO₂).[\[6\]](#)
- Wash and Prepare for Imaging:
 - After incubation, gently wash the cells two to three times with fresh, pre-warmed imaging buffer to remove excess dye.
 - Add fresh imaging buffer to the dish and place it on the microscope stage. Allow the preparation to equilibrate for 5-10 minutes before imaging.

4.3. Imaging Parameters

- Objective: Use a high numerical aperture (NA) objective (e.g., 20x, 1.0 NA water-immersion) for optimal light collection.[\[7\]](#)
- Excitation/Emission: Use a light source (e.g., LED or laser) and filter set appropriate for the dye's spectra (e.g., Excitation: 520/20 nm, Emission: >540 nm).
- Acquisition Speed: For resolving action potentials, a high sampling rate is critical. Aim for 200-500 Hz or faster.[\[7\]](#)
- Exposure Time: Use the shortest possible exposure time that provides an adequate signal-to-noise ratio (SNR) to minimize phototoxicity and photobleaching.
- Binning: Employ camera pixel binning (e.g., 4x4) to increase SNR and frame rate if necessary.[\[7\]](#)

Experimental Workflow

The following diagram illustrates the logical flow of a typical membrane potential imaging experiment using MY-1.

[Click to download full resolution via product page](#)

Workflow for Membrane Potential Imaging with MY-1.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Electrophysiology, Unplugged: Imaging Membrane Potential with Fluorescent Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescence lifetime predicts performance of voltage sensitive fluorophores in cardiomyocytes and neurons - RSC Chemical Biology (RSC Publishing)
DOI:10.1039/D0CB00152J [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Fluorescence lifetime predicts performance of voltage sensitive fluorophores in cardiomyocytes and neurons - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 6. Monitoring neuronal activity with voltage-sensitive fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Imaging Spontaneous Neuronal Activity with Voltage-Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Monochrome Yellow 1 sodium salt for membrane potential imaging]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b608978#monochrome-yellow-1-sodium-salt-for-membrane-potential-imaging>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com